molecular formula C8H5FN2O B12280278 7-Fluoroquinazolin-4(4aH)-one

7-Fluoroquinazolin-4(4aH)-one

Cat. No.: B12280278
M. Wt: 164.14 g/mol
InChI Key: FSZJCRYKBZSNRS-UHFFFAOYSA-N
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Description

7-Fluoroquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinazolin-4(3H)-one typically involves the reaction of 7-fluoroanthranilic acid with formamide under acidic conditions. The reaction proceeds through cyclization to form the quinazolinone ring. Another method involves the use of 7-fluoro-2-aminobenzamide, which undergoes cyclization with formic acid to yield the desired product .

Industrial Production Methods: Industrial production of 7-Fluoroquinazolin-4(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroquinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities .

Mechanism of Action

The mechanism of action of 7-Fluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the modulation of various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 7-Fluoroquinazolin-4(3H)-one is unique due to the specific positioning of the fluorine atom, which enhances its chemical stability, reactivity, and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C8H5FN2O

Molecular Weight

164.14 g/mol

IUPAC Name

7-fluoro-4aH-quinazolin-4-one

InChI

InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4,6H

InChI Key

FSZJCRYKBZSNRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC=NC(=O)C21)F

Origin of Product

United States

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